molecular formula C8H11N3O3 B2492021 Ethyl 2-amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate CAS No. 2361825-91-2

Ethyl 2-amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate

Cat. No.: B2492021
CAS No.: 2361825-91-2
M. Wt: 197.194
InChI Key: TURHZMCFYALWQS-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are known for their wide range of biological activities and are often found in nucleic acids, vitamins, and coenzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate typically involves the condensation of ethyl acetoacetate with urea under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium ethoxide. The reaction mixture is heated to reflux, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Ethyl 2-amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Ethyl 2-amino-4-hydroxy-6-methylpyrimidine-5-carboxylate
  • 2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl derivatives

Uniqueness

Ethyl 2-amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-amino-4-methyl-6-oxo-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-3-14-7(13)5-4(2)10-8(9)11-6(5)12/h3H2,1-2H3,(H3,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURHZMCFYALWQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(NC1=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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